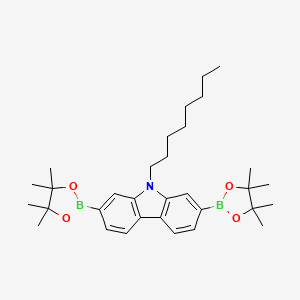

9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter referred to as Octyl-2,7-carbazole-boronate) is a carbazole-based derivative functionalized with pinacol boronate ester groups at the 2,7-positions and an octyl chain at the 9-position. This compound is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules in organic electronics, particularly in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) . Its structural design enhances solubility in organic solvents due to the octyl chain while maintaining electronic conjugation through the carbazole core and boronate groups .

Propriétés

IUPAC Name |

9-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-21-23(33-36-29(2,3)30(4,5)37-33)16-18-25(27)26-19-17-24(22-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVSDGVWSRLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462152 | |

| Record name | 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406726-92-9 | |

| Record name | 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-n-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

The compound 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 406726-92-9) is a derivative of carbazole that has garnered attention in the fields of organic electronics and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 531.35 g/mol. Its structure features a carbazole core substituted with octyl and boron-containing dioxaborolane groups, which significantly influence its solubility and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 531.35 g/mol |

| Melting Point | 186 °C |

| Solubility | Poorly soluble in water |

| Appearance | White to almost white powder |

Pharmacological Profile

Research indicates that This compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. Specific mechanisms include the induction of apoptosis and cell cycle arrest.

- Inhibition of Cytochrome P450 Enzymes : It has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are crucial in drug metabolism.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Another investigation reported that the compound induced apoptosis in human lung cancer cells via the intrinsic pathway.

-

Antioxidant Activity :

- In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value comparable to standard antioxidants like Trolox.

-

Metabolic Studies :

- The compound was tested for its interaction with cytochrome P450 enzymes. Results indicated that it acts as a competitive inhibitor for CYP1A2 and CYP2D6, suggesting potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

The biological activity of This compound can be attributed to its ability to modulate cellular signaling pathways involved in apoptosis and oxidative stress response. The dioxaborolane moieties play a critical role in enhancing its lipophilicity and cellular uptake.

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

9-OCT is extensively utilized in the development of OLEDs and OPVs. Its incorporation into these devices enhances their efficiency and stability. The compound's ability to facilitate charge transport and improve light emission makes it a valuable material in the field of organic electronics. Studies have shown that OLEDs employing 9-OCT demonstrate superior performance metrics compared to those using traditional materials .

Fluorescent Probes

Biological Imaging

In biological research, 9-OCT serves as a fluorescent probe that allows researchers to visualize cellular processes with high sensitivity. Its unique photophysical properties enable it to be used in various imaging techniques, providing insights into cellular dynamics and interactions. This application is particularly important in the study of live cells and tissues .

Polymer Chemistry

Improvement of Polymer Properties

The compound is integrated into polymer matrices to enhance mechanical properties and thermal stability. This incorporation is crucial for developing advanced materials used in various applications, including coatings and composites. Research indicates that polymers containing 9-OCT exhibit improved durability and performance under stress .

Pharmaceutical Development

Drug Formulation

9-OCT's unique structure aids in drug formulation processes, particularly in creating targeted delivery systems. These systems enhance bioavailability and minimize side effects by ensuring that drugs are delivered precisely where needed within the body. The compound's compatibility with various drug molecules makes it an essential component in pharmaceutical research .

Sensor Technology

Chemical Sensors

In sensor technology, 9-OCT is utilized to fabricate chemical sensors with high selectivity and sensitivity for detecting various analytes. These sensors are critical for environmental monitoring applications where precise detection of pollutants or hazardous substances is required. The compound's ability to respond to specific chemical stimuli enhances the reliability of these sensors .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Electronics | OLEDs and OPVs | Enhanced efficiency and stability |

| Biological Imaging | Fluorescent probes | High sensitivity for cellular visualization |

| Polymer Chemistry | Improvement of mechanical properties | Increased durability and performance |

| Pharmaceutical Development | Targeted drug delivery systems | Improved bioavailability |

| Sensor Technology | Chemical sensors for environmental monitoring | High selectivity and sensitivity |

Case Studies

- OLED Efficiency Enhancement : A study demonstrated that OLEDs incorporating 9-OCT achieved a power conversion efficiency (PCE) of over 20%, significantly higher than conventional OLED materials .

- Fluorescent Imaging : Research utilizing 9-OCT as a fluorescent probe showed its effectiveness in real-time imaging of cellular processes in live tissues, providing valuable data on cell behavior under various conditions .

- Polymer Applications : In a recent polymer study, the addition of 9-OCT resulted in materials that maintained structural integrity at elevated temperatures, showcasing its role in developing heat-resistant polymers for industrial applications .

Comparaison Avec Des Composés Similaires

Research Findings and Challenges

- Charge Transport : 2,7-substituted carbazoles demonstrate higher hole mobility (µh ~10⁻³ cm²/Vs) than 3,6-substituted analogues (µh ~10⁻⁴ cm²/Vs) .

- Synthetic Limitations : Low yields in cross-coupling with electron-deficient acceptors (e.g., benzothiadiazole) suggest electronic mismatches .

- Environmental Sensitivity : Boronate esters hydrolyze under acidic/alkaline conditions, necessitating anhydrous processing .

Q & A

Q. What are the optimal synthetic conditions for preparing 9-octyl-2,7-bis(dioxaborolan)carbazole?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation reactions. Key parameters include:

- Solvents : 1,4-dioxane, toluene, or DMF are commonly used, with toluene favoring higher yields due to improved boron reagent solubility .

- Catalysts : PdCl₂(dppf) or Pd(PPh₃)₄ are effective for C–B bond formation, with reaction temperatures ranging from 60°C to 150°C .

- Reaction time : 24–48 hours, monitored via TLC or HPLC to confirm completion .

Purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol .

Q. How can researchers verify the purity and structural integrity of this compound?

- HPLC : Assess purity (>96% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.2–1.4 ppm for octyl chain; ¹¹B NMR for boron environments) .

- Mass spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (expected [M+H]⁺ ~795.5 g/mol) .

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Sealed containers under inert gas (Ar/N₂) at room temperature to prevent hydrolysis of boronate esters .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substitution pattern (octyl vs. phenyl/hexyl) affect optoelectronic properties?

-

The octyl chain enhances solubility in organic solvents (critical for thin-film processing), while phenyl/hexyl groups alter π-conjugation and charge transport.

-

Comparative studies show:

Substituent λₐᵦₛ (nm) HOMO (eV) LUMO (eV) Octyl 350 -5.4 -2.1 Phenyl 365 -5.6 -2.3

Electron-withdrawing groups (e.g., bromine) further lower HOMO levels for OLED applications .

Q. What methodologies enable the integration of this compound into conjugated polymers?

- Stille or Suzuki coupling : Polymerize with dibromo monomers (e.g., 2,7-dibromocarbazole) to form alternating copolymers .

- DFT calculations : Predict backbone planarity and charge mobility (e.g., hole mobility ~10⁻³ cm²/V·s) .

- Device fabrication : Spin-coating (thickness 80–100 nm) onto ITO/PEDOT:PSS substrates for OLED testing .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–90%)?

- DOE optimization : Vary catalyst loading (1–5 mol%), solvent ratios, and temperature systematically.

- In situ monitoring : Use FTIR or Raman to track boronate ester formation kinetics .

- Side reactions : Hydrolysis of boronate esters in polar solvents (e.g., DMF) may reduce yields; use molecular sieves to scavenge water .

Q. What analytical techniques characterize crystallographic defects in thin films?

- XRD : Compare experimental patterns (e.g., peak at 2θ = 10.5°) with single-crystal data (orthorhombic Pbca, a = 13.97 Å) .

- AFM : Surface roughness <2 nm indicates high film quality for optoelectronic devices .

- PL quenching : Detect amorphous regions via reduced photoluminescence intensity .

Methodological Considerations

Q. How to design a stability study under operational conditions (e.g., OLED environments)?

Q. What strategies mitigate batch-to-batch variability in polymer synthesis?

Q. How does this compound compare to fluorene-based analogs in device performance?

- Efficiency : Carbazole derivatives exhibit higher EQE (~8%) vs. fluorenes (~5%) due to improved hole injection .

- Lifetime : Reduced efficiency roll-off (10% drop at 1000 cd/m²) compared to fluorene-based OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.